![molecular formula C30H48O3 B1162520 Beta-Peltoboykinolic Acid CAS No. 24778-48-1](/img/structure/B1162520.png)
Beta-Peltoboykinolic Acid
Overview
Description
Beta-Peltoboykinolic Acid, derived from natural sources such as the Astilbe rubra plant, has been recognized for its potential anti-fibrotic properties, particularly in the context of idiopathic pulmonary fibrosis. This compound has shown promise in attenuating TGF-β1-induced epithelial-to-mesenchymal transitions (EMT) in lung alveolar epithelial cells, suggesting a potential therapeutic pathway for treating fibrotic conditions (In Jae Bang et al., 2019).
Synthesis Analysis
The synthesis of this compound and related compounds involves complex organic chemistry techniques, including the use of various solvents and catalytic processes to isolate and purify the active ingredient from natural plant sources. While specific details on the synthesis of this compound are scarce, the process likely involves extraction and fractionation methods similar to those used in the isolation of triterpene acids from plant materials (M. Nagai et al., 1969).
Molecular Structure Analysis
This compound's molecular structure includes a triterpene backbone, which is common among compounds isolated from Saxifragaceous plants. This structure contributes to its biological activity and chemical properties. The detailed molecular characterization of this compound involves spectroscopic methods such as NMR and mass spectrometry to elucidate its chemical structure and functional groups (M. Nagai et al., 1969).
Scientific Research Applications
Antitumor Activities : Beta-peltoboykinolic acid, isolated from Chrysosplenium grayanum Maxim., has demonstrated cytotoxic effects against various human cancer cell lines and antitumor effects in mouse models of fibrosarcoma and melanoma (Arisawa et al., 1992).
Inhibition of Epithelial-to-Mesenchymal Transitions : In a study on lung alveolar epithelial cells, this compound extracted from Astilbe rubra showed inhibitory effects on TGF-β1-induced epithelial-to-mesenchymal transition (EMT), suggesting its potential as an antifibrotic agent (Bang et al., 2019).
Isolation from Peltoboykinia tellimoides : Another study identified this compound as a triterpene acid isolated from Peltoboykinia tellimoides, contributing to the understanding of the chemical constituents of Saxifragaceous plants (Nagai et al., 1969).
Cytotoxic Principles in Chrysosplenium flagelliferum : Research on Chrysosplenium flagelliferum identified this compound as one of the cytotoxic principles, highlighting its potential in medical applications (Arisawa et al., 1997).
Constituents of Astilbe Thunbergii : this compound was also found in Astilbe Thunbergii, further demonstrating its presence in different plant species (Takahashi et al., 1972).
Mechanism of Action
Target of Action
Beta-Peltoboykinolic Acid primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, and its inhibition has been identified as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is quantified by an IC50 value of 5.2+/-0.5 microM . The compound’s interaction with PTP1B leads to changes in the downstream signaling pathways that are regulated by this enzyme .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of TGF-β1-induced EMT and the inhibition of overproduction of extracellular matrix components . These effects suggest that this compound could potentially serve as an antifibrotic agent .
Action Environment
It is known that the compound is derived from astilbe rubra, a plant species, suggesting that its production and availability may be influenced by environmental conditions affecting the growth and health of this plant .
Biochemical Analysis
Biochemical Properties
Beta-Peltoboykinolic Acid plays a crucial role in biochemical reactions, particularly in inhibiting the epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor-beta 1 (TGF-β1). It interacts with various biomolecules, including enzymes and proteins involved in the Smad signaling pathway. This compound inhibits the overproduction of extracellular matrix components such as type I collagen and fibronectin, thereby mitigating the fibrotic response .
Cellular Effects
This compound exerts significant effects on various cell types, particularly lung alveolar epithelial cells. It prevents TGF-β1-induced EMT, which is a critical process in the pathogenesis of idiopathic pulmonary fibrosis. By inhibiting EMT, this compound helps maintain normal cell function and prevents the excessive accumulation of extracellular matrix components. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Smad signaling pathway. It binds to and inhibits the activation of Smad proteins, which are key mediators of TGF-β1 signaling. This inhibition prevents the downstream effects of TGF-β1, including the induction of EMT and the overproduction of extracellular matrix components. This compound also modulates gene expression by inhibiting the transcription of genes involved in fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, and its antifibrotic effects are sustained over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on EMT and extracellular matrix production, indicating its potential for chronic treatment of fibrotic diseases .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential liver toxicity. Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of extracellular matrix components. It interacts with enzymes such as matrix metalloproteinases (MMPs), which play a role in the degradation of extracellular matrix proteins. By modulating the activity of these enzymes, this compound influences metabolic flux and metabolite levels, contributing to its antifibrotic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as lung alveolar epithelial cells, where it exerts its antifibrotic effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with key signaling molecules and transcription factors. Post-translational modifications, such as phosphorylation, may also influence its subcellular localization and activity, directing it to specific compartments or organelles .
properties
IUPAC Name |
(4aR,6aR,6aR,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSJBZFTWGWDU-GSXZFILMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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